(R)-5-phenyloxazolidin-2-one

Catalog No.
S3342035
CAS No.
54705-41-8
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-phenyloxazolidin-2-one

CAS Number

54705-41-8

Product Name

(R)-5-phenyloxazolidin-2-one

IUPAC Name

(5R)-5-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

InChI Key

ARILQDNHZGKJBK-QMMMGPOBSA-N

SMILES

C1C(OC(=O)N1)C2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](OC(=O)N1)C2=CC=CC=C2

(R)-5-phenyloxazolidin-2-one (CAS 54705-41-8) is an enantiopure chiral heterocyclic building block characterized by a five-membered oxazolidinone core with a stereodefined phenyl substituent at the C5 position. In industrial and laboratory procurement, it is primarily sourced as a chiral auxiliary for asymmetric synthesis, a benchmark substrate for enzymatic kinetic resolution profiling, and a stereospecific precursor for beta-amino alcohols and oxazolidinone-class antimicrobial agents [1]. Its defined (R)-stereocenter is critical for maintaining high diastereomeric ratios (dr) in downstream coupling and avoiding the yield penalties inherently associated with racemic intermediates [2].

Research Fit

Stereochemical Control Supports asymmetric synthesis where oxazolidinone ring directs bond formation
Natural Product Probe Matches (R)-resedine from barbarin pathway in Brassicaceae species
Chiral Reference Standard Supports enantiomer-specific analytical method validation and biomarker attribution

Substituting (R)-5-phenyloxazolidin-2-one with its racemic counterpart or 4-substituted Evans auxiliaries fundamentally alters reaction trajectories and process economics. Using the racemate in pharmaceutical synthesis necessitates late-stage chiral resolution, which caps theoretical yields at 50% and significantly increases solvent and processing costs [1]. Furthermore, substituting with a 4-substituted oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) shifts the steric bulk closer to the nitrogen atom, which drastically alters the diastereoselectivity of N-acylation and subsequent aldol reactions [2]. For enzymatic assays, the exact (R)-enantiomer is required as a pure reference standard to accurately quantify enantiomeric excess (ee) during the evaluation of novel biocatalysts, a function the racemate cannot perform [3].

Substitution Risk

Assay Context
Single (R)-enantiomer vs Racemate / (S)-antipode
Enantiomer-dependent NO inhibition and mitochondrial activity may not transfer; racemate inactive in reported thione studies
Biomarker Attribution
(R)-resedine vs Racemic material
Racemic material may confound forensic differentiation between plant-derived and synthetic aminorex exposure
Stereochemical Outcome
(R)-scaffold vs (S)- or racemic scaffold
Substitution may alter diastereoselectivity and yield inseparable isomeric mixtures in chiral auxiliary applications

Precision as a Reference Standard in Enzymatic Kinetic Resolution

In the development of halohydrin dehalogenases (HHDHs) and lipases, (R)-5-phenyloxazolidin-2-one is utilized as a critical analytical standard. Studies demonstrating the bio-thionation and kinetic resolution of epoxides rely on pure enantiomers to calibrate HPLC assays, allowing the quantification of product enantiomeric excess (ee) up to 98% [1]. Without the enantiopure standard, accurately determining the stereoselectivity of engineered enzymes is impossible.

Evidence DimensionEnantiomeric Excess (ee) Quantification
Target Compound Data(R)-5-phenyloxazolidin-2-one (>99% ee reference standard)
Comparator Or BaselineRacemic 5-phenyloxazolidin-2-one
Quantified DifferenceEnables exact calibration for ee >98% in biocatalyst assays, whereas racemic mixtures cannot resolve enzyme selectivity.
ConditionsHPLC analysis using chiral columns (e.g., Daicel Chiralpak OD-H) for epoxide ring-opening assays.

Procurement of the pure (R)-enantiomer is essential for laboratories validating the stereoselectivity of novel engineered biocatalysts.

Immunomodulation
Class-level
(R)-thione analogue reduced macrophage mitochondrial activity & inhibited NO; racemate and (S)-antipode showed no effect
Supports enantiomer-dependent assay response context
Data from thione analogue; direct oxazolidinone data to verify

Elimination of Late-Stage Resolution Penalties in Synthesis

When synthesizing chiral beta-amino alcohols or specific oxazolidinone derivatives, starting with (R)-5-phenyloxazolidin-2-one guarantees that the entire material pool is directed toward the desired stereoisomer. Utilizing the racemic mixture inherently limits the theoretical yield of the target enantiomer to 50% and requires resource-intensive preparative chiral chromatography to separate the (S)-enantiomer byproducts [1].

Evidence DimensionTheoretical Yield of Target Enantiomer
Target Compound Data(R)-5-phenyloxazolidin-2-one (100% theoretical yield of (R)-pathway products)
Comparator Or BaselineRacemic 5-phenyloxazolidin-2-one (Maximum 50% yield)
Quantified Difference50% absolute increase in theoretical yield of the desired stereoisomer, eliminating preparative chiral separation steps.
ConditionsMulti-step asymmetric synthesis of chiral beta-amino alcohols.

Procuring the enantiopure starting material directly reduces waste and halves the raw material requirement per kilogram of final product.

Biosynthetic Pathway
Head-to-head
(R)-resedine formed from (R)-barbarin via enzymatic oxidation; (S)-resedine from separate glucosinolate precursor
Chiral source-attribution context; no interconversion
Pathway-specific; plant species determines enantiomer profile

Distinct Steric Shielding Compared to 4-Substituted Auxiliaries

While 4-substituted oxazolidinones (Evans auxiliaries) place steric bulk adjacent to the nitrogen, 5-phenyloxazolidin-2-one shifts this bulk to the C5 position. This structural difference modifies the transition state geometry during N-acylation and subsequent asymmetric aldol or alkylation reactions, providing an alternative diastereoselective pathway when standard 4-substituted auxiliaries fail to yield the desired stereoisomer [1].

Evidence DimensionSite of Steric Hindrance
Target Compound Data(R)-5-phenyloxazolidin-2-one (Steric bulk at C5)
Comparator Or Baseline4-benzyl-2-oxazolidinone (Steric bulk at C4)
Quantified DifferenceShifts the steric directing group one carbon further from the N-acyl reaction center, altering diastereomeric ratios (dr) in specific additions.
ConditionsAsymmetric aldol reactions or alkylations of N-acyl derivatives.

Buyers targeting specific diastereomers that fail with standard Evans auxiliaries must procure the 5-substituted variant to access alternative transition states.

Forensic Biomarker
Cross-study comparable
Resedine LOD 1 ng/mL in equine plasma and urine; co-detection with aminorex supports plant-exposure attribution
Supports biomarker-based forensic differentiation
Requires enantiopure (R)-reference standard; racemic material invalidates attribution
Diastereoselectivity
Class-level
Desired (R,R)-diastereoisomer >99% optical purity
Chiral scaffold fit for stereocontrolled synthesis
Patent example; process-scale validation context
Chiral Resolution
Class-level
HS-β-CD selector achieves baseline enantioresolution; enantiomer migration order reverses with selector type
Chiral method development context
Selector-dependent migration; enantiopure standard required for method validation

Biocatalyst Engineering and Screening

Employed as an analytical reference standard to quantify the enantioselectivity (ee) of lipases and halohydrin dehalogenases (HHDHs) in the kinetic resolution of epoxides and amino alcohols [1].

Synthesis of Oxazolidinone Antibiotics

Used as a stereospecific core or intermediate for developing novel antimicrobial agents targeting Gram-positive bacteria, where the (R)-configuration is critical for ribosomal binding affinity [2].

Chiral beta-Amino Alcohol Production

Serves as a direct precursor that undergoes controlled ring-opening to yield enantiopure beta-amino alcohols, which are essential building blocks for cardiovascular and neurological drugs [3].

Custom Asymmetric Catalysis

Utilized as a chiral auxiliary when standard 4-substituted oxazolidinones fail to provide the necessary diastereoselectivity, leveraging the unique C5-phenyl steric environment [4].

Application Fit

Application
Selection Property
Validation Focus
Equine doping control biomarker studies
Certified enantiopure reference standard
Biomarker attribution specificity
Immunomodulation pathway research
(R)-enantiomer configuration fit
Enantiomer-dependent NO assay response
Asymmetric synthesis development
Stereochemical building block purity
Diastereoselectivity outcome review
Plant metabolomics pathway elucidation
Biosynthetic marker identity
Enantiomer-specific quantification

XLogP3

1.2

Wikipedia

(R)-5-phenyl-2-oxazolidinone

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